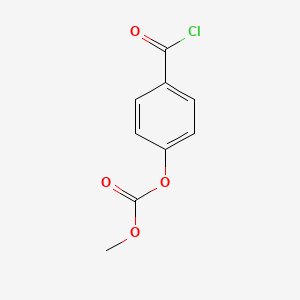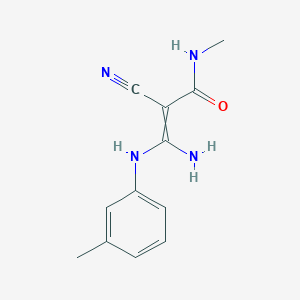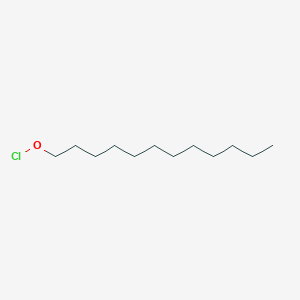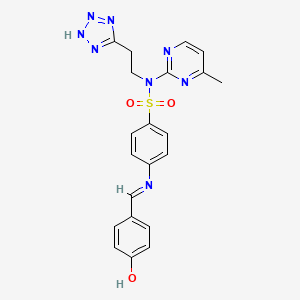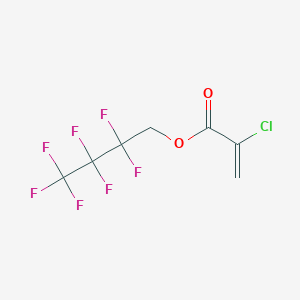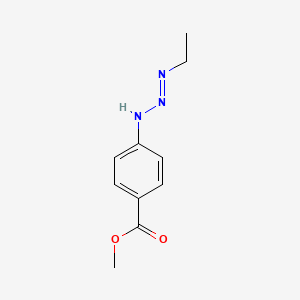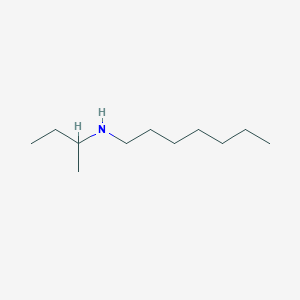
Sec-butyl-n-octyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl-n-octyl-amine is an organic compound with the molecular formula C11H25N and a molecular weight of 171.3229 g/mol . It is a secondary amine, characterized by the presence of a sec-butyl group attached to the nitrogen atom, along with an n-octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sec-butyl-n-octyl-amine can be synthesized through several methods. One common approach involves the alkylation of sec-butylamine with n-octyl halides under basic conditions. The reaction typically proceeds as follows:
sec-Butylamine+n-Octyl halide→this compound+Halide salt
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Sec-butyl-n-octyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Sec-butyl-n-octyl-amine finds applications in multiple scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sec-butyl-n-octyl-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sec-butyl-n-octyl-amine can be compared with other similar compounds, such as:
n-Butylamine: A primary amine with a straight-chain butyl group.
tert-Butylamine: A tertiary amine with a branched butyl group.
Isobutylamine: An isomeric amine with a different branching pattern.
Uniqueness: this compound is unique due to its specific combination of a sec-butyl group and an n-octyl group, which imparts distinct chemical and physical properties. This combination allows for unique reactivity and applications compared to other butylamines .
Properties
CAS No. |
78579-53-0 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-butan-2-ylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-10-12-11(3)5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
VQCCDSKKXUNOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


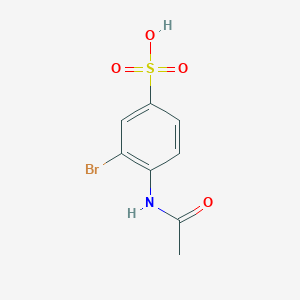
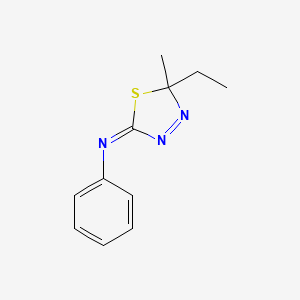
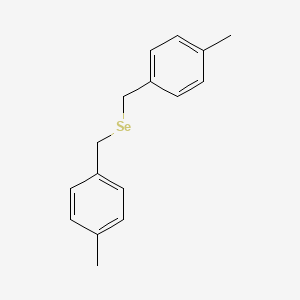
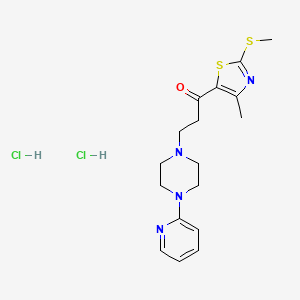
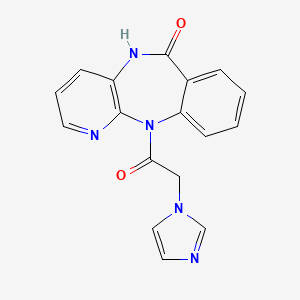
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
